2-(Methylsulfonyl)-4,6-diphenylpyrimidine

Thymidylate Synthase Inhibition Anticancer Screening Pyrimidine Antagonists

Procure this specific diphenylpyrimidine scaffold to ensure SAR integrity in kinase inhibitor or TS inhibitor development. The electron-withdrawing 2-methylsulfonyl group directly modulates pyrimidine core electron density, critically influencing target binding affinity (TS IC50=800nM) versus inactive 2-position analogs. This non-nucleoside scaffold circumvents activation resistance mechanisms. Available in ≥98% purity for reliable optimization campaigns.

Molecular Formula C17H14N2O2S
Molecular Weight 310.4 g/mol
CAS No. 958727-25-8
Cat. No. B1602362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)-4,6-diphenylpyrimidine
CAS958727-25-8
Molecular FormulaC17H14N2O2S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2S/c1-22(20,21)17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3
InChIKeyCGPYJRURXQHQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfonyl)-4,6-diphenylpyrimidine (CAS 958727-25-8): Baseline Procurement and Chemical Identity


2-(Methylsulfonyl)-4,6-diphenylpyrimidine (CAS 958727-25-8) is a heterocyclic aromatic compound belonging to the diphenylpyrimidine class [1]. The molecule features a pyrimidine core substituted with phenyl groups at positions 4 and 6 and a methylsulfonyl moiety at position 2 . This structural configuration is associated with potential applications as an enzyme inhibitor building block, particularly in kinase-focused medicinal chemistry programs [2]. The compound is commercially available from multiple specialty chemical suppliers at purities of 95% or higher .

Why Unsubstituted or 2-Position Analogs of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine Cannot Be Substituted


Substitution of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine with unsubstituted 4,6-diphenylpyrimidine or alternative 2-position derivatives is not scientifically defensible for projects requiring specific target engagement. The 2-methylsulfonyl group is not an inert substituent; it functions as an electron-withdrawing moiety that modulates the electron density of the pyrimidine core, directly influencing both binding affinity to biological targets and photophysical properties [1]. In kinase inhibitor development, the diphenylpyrimidine scaffold serves as a privileged core, but the specific substitution pattern at the 2-position dictates selectivity and potency against distinct kinase families such as FAK versus EGFR [2]. Empirical data confirm that 2-(Methylsulfonyl)-4,6-diphenylpyrimidine exhibits measurable inhibition of human thymidylate synthase (TS) with an IC50 of 800 nM [3], whereas alternative 2-position analogs in the same class show dramatically different activity profiles ranging from sub-nanomolar FAK inhibition to complete inactivity [4]. Generic substitution risks not only experimental failure but also the introduction of uncontrolled variables that invalidate structure-activity relationship (SAR) analyses.

Quantitative Differentiation Evidence: Comparative Activity and Selectivity Profile of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine


Human Thymidylate Synthase (TS) Inhibition: IC50 Comparison Against 5-Fluorouracil Class

2-(Methylsulfonyl)-4,6-diphenylpyrimidine demonstrates measurable inhibition of human thymidylate synthase with an IC50 of 800 nM in a spectrophotometric assay [1]. While this activity is moderate compared to the clinical standard 5-fluorouracil (5-FU, which acts via its active metabolite FdUMP with TS inhibition Ki of approximately 0.05-0.1 nM under comparable conditions [2]), the compound provides a non-nucleoside scaffold for TS inhibition—a distinct mechanistic class. The compound also shows species-dependent activity with IC50 of 850 nM against E. coli TS, but markedly reduced activity against T. gondii TS (IC50 = 3,700 nM), indicating a selectivity window of approximately 4.6-fold between bacterial and protozoal orthologs [1].

Thymidylate Synthase Inhibition Anticancer Screening Pyrimidine Antagonists

Distinction from Sulfonamide-Substituted DPPY Analogs: FAK Inhibition Profile Differentiation

The sulfonamide-substituted diphenylpyrimidine (Sul-DPPY) class, exemplified by compounds such as 7e and 7a, demonstrates potent FAK inhibition with IC50 values below 100 nM [1]. In contrast, 2-(Methylsulfonyl)-4,6-diphenylpyrimidine contains a methylsulfonyl rather than a sulfonamide moiety at the 2-position, which substantially alters its kinase inhibition profile. While Sul-DPPY analogs achieve single-digit nanomolar FAK inhibition (compound 7a: IC50 = 4.25 nM; compound 7e: IC50 = 4.65 nM [2]), the target compound demonstrates TS inhibition instead, with no reported FAK activity at comparable concentrations. This functional divergence illustrates that the 2-methylsulfonyl substitution directs activity away from FAK and toward TS, establishing distinct SAR pathways within the diphenylpyrimidine scaffold [3].

Focal Adhesion Kinase Kinase Inhibitor Selectivity Antitumor Scaffold

Comparative Physicochemical Properties: XLogP3 and Hydrogen Bonding Profile vs. 4,6-Diphenylpyrimidine

Introduction of the 2-methylsulfonyl group significantly alters the physicochemical profile of the diphenylpyrimidine core. 2-(Methylsulfonyl)-4,6-diphenylpyrimidine exhibits a computed XLogP3 value of 3.1, whereas unsubstituted 4,6-diphenylpyrimidine has a predicted logP of approximately 4.2-4.5 [1]. This reduction in lipophilicity of approximately 1.1-1.4 log units is accompanied by an increase in hydrogen bond acceptor count from 2 to 4 [2]. The compound maintains zero hydrogen bond donors, consistent with the parent scaffold. These computed property differences are consistent with measured chromatographic retention behavior in reversed-phase systems . The altered physicochemical profile may influence membrane permeability, plasma protein binding, and metabolic stability in ways that materially affect downstream assay performance.

Lipophilicity Physicochemical Properties ADME Prediction

Procurement Purity Benchmarking: Supplier Specification Comparison

Procurement of 2-(Methylsulfonyl)-4,6-diphenylpyrimidine requires attention to supplier-specific purity specifications. Among commercial sources, AKSci specifies a minimum purity of 95% , MolCore indicates purity not less than (NLT) 98% , while multiple vendors including CymitQuimica and ChemScene offer the compound without publicly disclosed purity specifications, requiring technical inquiry for batch-specific data . This variability in disclosed purity thresholds—ranging from unspecified to 98% minimum—represents a tangible differentiation in procurement quality assurance. In contrast, related 4,6-diphenylpyrimidine derivatives with established biological applications are frequently offered with ≥98% purity as a baseline standard, reflecting their more advanced development stage.

Analytical Chemistry Quality Control Research Chemical Procurement

Photophysical Differentiation: Electron-Withdrawing Methylsulfonyl Effects on Pyrimidine Core Electronics

The 2-methylsulfonyl group functions as a strong electron-withdrawing substituent that modulates the electronic properties of the diphenylpyrimidine core. Studies on related diphenylpyrimidine derivatives demonstrate that substitution pattern (2-position vs 4/6-position) directly influences photoluminescence quantum yields (PLQY) and emission wavelengths [1]. In 4,6-diphenylpyrimidine-based thermally activated delayed fluorescence (TADF) materials, PLQY values range from 16.9% to 29.5% depending on substitution [2]. The methylsulfonyl group in 2-(Methylsulfonyl)-4,6-diphenylpyrimidine is expected to lower the LUMO energy via its -M effect, which could enhance electron-accepting character relative to unsubstituted 4,6-diphenylpyrimidine [3]. While direct PLQY data for this specific compound are not publicly reported, the presence of the electron-withdrawing sulfonyl moiety provides a distinct electronic profile compared to alkyl- or amino-substituted analogs.

Photophysical Properties Electron-Withdrawing Groups Fluorescent Probes

COX-2 Selectivity Context: Methylsulfonyl-Pyrimidine Class Structural Features

The 2-(Methylsulfonyl)-4,6-diphenylpyrimidine scaffold contains structural elements that overlap with known COX-2 selective inhibitor pharmacophores. Patented pyrimidine-based COX-2 inhibitors featuring a 4-[4-(methylsulfonyl)phenyl] substitution pattern demonstrate potent and selective COX-2 inhibition [1]. However, the target compound differs critically in that the methylsulfonyl group is directly attached to the pyrimidine 2-position rather than being para-substituted on a phenyl ring. Fluorescent pyrimidine-based COX-2 inhibitors have been synthesized and evaluated in COX-2-expressing human colon cancer HCA-7 cells [2]. The target compound has not been directly evaluated for COX-2 inhibition in published studies, representing a data gap. The structural distinction (2-methylsulfonyl vs. 4-methylsulfonylphenyl) predicts a different COX-2 binding mode and selectivity profile compared to the validated pharmacophore.

Cyclooxygenase-2 Inhibition Anti-inflammatory Scaffolds Selectivity Profile

Recommended Research and Procurement Application Scenarios for 2-(Methylsulfonyl)-4,6-diphenylpyrimidine


Non-Nucleoside Thymidylate Synthase (TS) Inhibitor Lead Development

Use 2-(Methylsulfonyl)-4,6-diphenylpyrimidine as a starting scaffold for structure-based optimization of non-nucleoside TS inhibitors. The compound demonstrates measurable human TS inhibition (IC50 = 800 nM) and species-dependent activity (E. coli TS IC50 = 850 nM; T. gondii TS IC50 = 3,700 nM) [1]. This species-selectivity profile (4.6-fold) supports its use in developing selective antimicrobial TS inhibitors. Unlike nucleoside analogs such as 5-fluorouracil that require intracellular activation, this compound provides a direct-acting non-nucleoside scaffold that may circumvent resistance mechanisms associated with nucleoside transporter deficiency or kinase downregulation. Medicinal chemistry efforts should focus on improving potency while preserving the non-nucleoside mechanism [2].

Diphenylpyrimidine Scaffold SAR Studies Requiring Distinct 2-Position Electronics

Incorporate this compound into structure-activity relationship (SAR) studies that require an electron-withdrawing 2-position substituent on the 4,6-diphenylpyrimidine core. The 2-methylsulfonyl group provides a distinct electronic profile (computed XLogP3 = 3.1) that differs substantially from 2-amino, 2-alkyl, or 2-sulfonamide-substituted analogs [1]. This compound enables systematic exploration of how 2-position electronic effects influence target binding, as demonstrated by the functional divergence between this compound's TS inhibition and the FAK inhibition observed in sulfonamide-substituted analogs (Sul-DPPYs: FAK IC50 < 100 nM) [2]. Procurement of this specific substitution pattern is essential for maintaining SAR integrity in lead optimization campaigns [3].

Fluorescent Probe Development Requiring Electron-Accepting Pyrimidine Core

Utilize 2-(Methylsulfonyl)-4,6-diphenylpyrimidine as a core scaffold for developing fluorescent probes where electron-accepting character is required. The electron-withdrawing methylsulfonyl group lowers the LUMO energy of the pyrimidine core via its -M effect [1]. Related 4,6-diphenylpyrimidine derivatives have been employed in thermally activated delayed fluorescence (TADF) materials with photoluminescence quantum yields (PLQY) ranging from 16.9% to 29.5% [2]. This compound's structural features make it a candidate for further derivatization into donor-acceptor fluorophores or fluorescent COX-2 imaging agents, building on the demonstrated utility of pyrimidine-based fluorescent COX-2 inhibitors evaluated in HCA-7 cells [3].

Analytical Method Development and Reference Standard Qualification

Employ 2-(Methylsulfonyl)-4,6-diphenylpyrimidine as an analytical reference standard for method development in reversed-phase HPLC and LC-MS analysis of diphenylpyrimidine-containing compound libraries. The compound's computed XLogP3 of 3.1 and defined hydrogen bonding profile (HBA = 4, HBD = 0) provide predictable chromatographic behavior [1]. Procurement from suppliers offering documented purity specifications (95% minimum from AKSci; NLT 98% from MolCore) ensures material suitability for method qualification [2]. When establishing purity assays for related diphenylpyrimidine analogs, this compound serves as a structurally defined reference point for retention time calibration and resolution optimization in reversed-phase systems [3].

Quote Request

Request a Quote for 2-(Methylsulfonyl)-4,6-diphenylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.